molecular formula C9H12F2O B2391283 7,7-Difluorospiro[3.5]nonan-3-one CAS No. 2551117-04-3

7,7-Difluorospiro[3.5]nonan-3-one

货号: B2391283
CAS 编号: 2551117-04-3
分子量: 174.191
InChI 键: KKYXURAUQZRIGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,7-Difluorospiro[3.5]nonan-3-one is a useful research compound. Its molecular formula is C9H12F2O and its molecular weight is 174.191. The purity is usually 95%.
BenchChem offers high-quality 7,7-Difluorospiro[3.5]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Difluorospiro[3.5]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

7,7-difluorospiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O/c10-9(11)5-3-8(4-6-9)2-1-7(8)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYXURAUQZRIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

7,7-Difluorospiro[3.5]nonan-3-one: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward higher fraction sp³ ( Fsp3​ ) character in modern medicinal chemistry has elevated spirocyclic scaffolds from niche building blocks to central pharmacophores. 7,7-Difluorospiro[3.5]nonan-3-one (CAS: 2551117-04-3) represents a highly optimized intermediate that combines the three-dimensional vector projection of a spirocycle with the metabolic stability and lipophilicity modulation of a gem-difluoro group.

This technical whitepaper provides an in-depth analysis of its structural nomenclature, physicochemical properties, and field-proven experimental protocols for downstream functionalization.

Structural Logic and Nomenclature Isomerism

A common point of confusion in chemical databases is the interchangeable use of the names 7,7-difluorospiro[3.5]nonan-3-one and 7,7-difluorospiro[3.5]nonan-1-one . As an application scientist, understanding the IUPAC nomenclature of spiro systems is critical for procurement and structural verification[1].

The Symmetry Principle

According to IUPAC spiro nomenclature, numbering begins in the smaller ring at an atom adjacent to the spiro carbon, proceeds around the smaller ring to the spiro carbon, and then around the larger ring.

  • Smaller Ring (Cyclobutane): Atoms 1, 2, 3.

  • Spiro Carbon: Atom 4.

  • Larger Ring (Cyclohexane): Atoms 5, 6, 7, 8, 9.

Because the gem-difluoro substitution at position 7 is perfectly opposite the spiro carbon (atom 4), the cyclohexane ring possesses a plane of symmetry. Consequently, positions 1 and 3 in the cyclobutane ring are chemically and magnetically equivalent. Therefore, a ketone at position 1 is identical to a ketone at position 3.

Conversely, 7,7-difluorospiro[3.5]nonan-2-one (CAS: 2248347-70-6) is a distinct structural isomer where the ketone is located at position 2 (opposite the spiro carbon), drastically altering its steric environment and reactivity profile [4].

Physicochemical Properties

The incorporation of the gem-difluoro moiety at the 7-position serves as a metabolic soft-spot blocker, preventing cytochrome P450-mediated oxidation of the cyclohexane ring while simultaneously lowering the pKa of basic amines attached downstream.

Table 1: Core Identification and Physicochemical Data
PropertyValueCausality / Significance
IUPAC Names 7,7-Difluorospiro[3.5]nonan-3-one7,7-Difluorospiro[3.5]nonan-1-oneInterchangeable due to molecular symmetry [2].
CAS Number 2551117-04-3Primary identifier for procurement.
Molecular Formula C₉H₁₂F₂O-
Molecular Weight 174.19 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
SMILES O=C1CCC2(C1)CCC(F)(F)CC2Useful for in silico docking and cheminformatics.
TPSA 17.1 ŲLow polar surface area ensures excellent membrane permeability [3].
Appearance Colorless liquid to low-melting solidTypical for low-molecular-weight fluorinated ketones.

Synthetic Utility and Workflows

The cyclobutanone moiety is a highly reactive electrophilic hub. The ring strain of the 4-membered ring (~26 kcal/mol) provides a thermodynamic driving force for addition reactions and ring expansions.

G A 7,7-Difluorospiro[3.5]nonan-3-one (Central Scaffold) B Spirocyclic Amines (Lead Compounds) A->B Reductive Amination (NaBH(OAc)3, Amine) C Tertiary Alcohols (Building Blocks) A->C Grignard Addition (R-MgX) D Spiro-Lactones (Heterocycles) A->D Baeyer-Villiger (mCPBA) E Alkylidene Derivatives (Rigid Linkers) A->E Wittig Reaction (Phosphonium Ylide)

Fig 1. Divergent synthetic applications of 7,7-difluorospiro[3.5]nonan-3-one in drug discovery.
Key Transformation: Baeyer-Villiger Oxidation

When treated with mCPBA, the cyclobutanone undergoes a Baeyer-Villiger oxidation to form a spiro-fused γ -butyrolactone. Mechanistic Causality: The migratory aptitude of the quaternary spiro carbon is significantly higher than that of the secondary CH₂ group. Consequently, oxygen insertion occurs selectively between the carbonyl and the spiro center, yielding a highly predictable regioisomer.

Experimental Methodologies

Protocol A: General Reductive Amination

Reductive amination is the most frequent application for this scaffold, converting the ketone into a basic amine pharmacophore.

Workflow Step1 1. Substrate Preparation Mix Ketone + Amine in DCE/THF Step2 2. Imine Formation Stir at RT (Add Ti(OiPr)4 for hindrance) Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3 (Stir 12-24h) Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3 quench, EtOAc extract Step3->Step4 Step5 5. Purification Flash Chromatography / Prep-HPLC Step4->Step5

Fig 2. Step-by-step reductive amination workflow for spirocyclic cyclobutanones.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 7,7-difluorospiro[3.5]nonan-3-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Expert Insight: Because the ketone is adjacent to a bulky spiro center, steric encumbrance can slow imine formation. The addition of Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) acts as a Lewis acid to violently accelerate condensation.

  • Reduction: After stirring for 2 hours at room temperature, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Expert Insight: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the iminium ion without reducing the unreacted starting ketone to an alcohol.

  • Reaction Completion: Stir the suspension at room temperature for 12–18 hours under a nitrogen atmosphere.

  • Quench & Workup: Dilute the mixture with dichloromethane (DCM) and quench slowly with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/EtOAc or DCM/MeOH gradient depending on amine basicity) to yield the pure spirocyclic amine.

Protocol B: Baeyer-Villiger Ring Expansion

Step-by-Step Procedure:

  • Dissolve 7,7-difluorospiro[3.5]nonan-3-one (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.

  • Extract with DCM, dry over MgSO₄, and purify via chromatography to isolate the oxaspiro-lactone.

Analytical Characterization Signatures

When validating the synthesized 7,7-difluorospiro[3.5]nonan-3-one or its derivatives, researchers should look for the following distinct NMR signatures:

  • ¹⁹F NMR (CDCl₃): The gem-difluoro group typically presents as a complex multiplet or a distinct AB quartet (if the cyclohexane ring is locked in a specific chair conformation) in the region of -90 to -105 ppm .

  • ¹³C NMR (CDCl₃):

    • The highly deshielded cyclobutanone carbonyl carbon will appear far downfield at approximately 205–210 ppm .

    • The CF₂ carbon will appear as a characteristic triplet ( 1JCF​≈240 Hz) around 120–125 ppm .

    • The quaternary spiro carbon will appear as a singlet around 40–45 ppm .

References

  • PubChem, National Institutes of Health. "Spiro[3.5]nonan-1-one (CID 557036)". Available at:[Link]

  • NextSDS. "7,7-difluorospiro[3.5]nonan-2-one (CAS 2248347-70-6) Chemical Substance Information". Available at: [Link]

Engineering the 3D Pharmacophore: A Technical Guide to 7,7-Difluorospiro[3.5]nonan-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—often termed "escaping from flatland"—is a defining paradigm in modern medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of spirocyclic building blocks can rescue a failing lead compound by dramatically improving its solubility, metabolic stability, and target specificity. Among these privileged scaffolds, 7,7-Difluorospiro[3.5]nonan-3-one (CAS: 2551117-04-3) stands out as a highly versatile, bifunctional chemical building block[1].

This technical guide provides an in-depth analysis of 7,7-Difluorospiro[3.5]nonan-3-one, detailing its structural rationale, physicochemical advantages, and validated synthetic protocols for late-stage vectorization.

Structural Rationale and the "gem-Difluoro Effect"

7,7-Difluorospiro[3.5]nonan-3-one combines three distinct structural features into a single, compact pharmacophore:

  • The Spiro[3.5]nonane Core: This rigid, orthogonal ring system acts as an excellent bioisostere for para-substituted benzenes, piperidines, and morpholines[2]. It provides a linear exit vector while maximizing the fraction of sp3 carbons (Fsp3), which correlates strongly with clinical success and reduced off-target toxicity[3].

  • The gem-Difluoro Group: Positioned at the 7-position of the cyclohexane ring, the two fluorine atoms serve a dual purpose. First, they block the most sterically accessible site for cytochrome P450-mediated aliphatic oxidation. Second, their strong electron-withdrawing nature exerts an inductive effect that can lower the pKa of basic amines attached elsewhere on the molecule, thereby enhancing membrane permeability and reducing hERG liability.

  • The Cyclobutanone Handle: The highly strained 4-membered ketone at the 3-position provides a reactive electrophilic center for derivatization, allowing for rapid library generation via reductive amination or nucleophilic addition[4].

G A 7,7-Difluorospiro[3.5]nonan-3-one B Spiro[3.5] Core (Rigid 3D Scaffold) A->B C gem-Difluoro Group (Metabolic Blockade) A->C D Cyclobutanone Handle (Reactive Center) A->D E Improved Solubility & Lower Toxicity B->E F Enhanced Half-life & Lipophilicity C->F G Diverse Vectorization (Amines, Alcohols) D->G

Logical mapping of 7,7-Difluorospiro[3.5]nonan-3-one structural features to ADME properties.

Quantitative Physicochemical Profiling

To understand the causality behind selecting this specific building block, we must compare its theoretical physicochemical properties against traditional scaffolds. The table below summarizes why the difluorinated spirocycle is superior to its planar or unfluorinated counterparts.

ScaffoldFraction sp3 (Fsp3)Relative LipophilicityMetabolic Hotspots3D Conformational Rigidity
p-Substituted Benzene 0.0ModerateLowFlat (2D)
Piperidine 1.0LowHigh ( α to Nitrogen)Flexible
Spiro[3.5]nonane 1.0ModerateModerate (Cyclohexane ring)Rigid (3D)
7,7-Difluorospiro[3.5]nonane 1.0HighLow (Blocked by F2​ ) Rigid (3D)
Synthetic Workflows & Derivatization Strategies

The true value of 7,7-Difluorospiro[3.5]nonan-3-one lies in its synthetic tractability. The cyclobutanone moiety is highly strained, making it exceptionally responsive to nucleophilic attack[4]. However, this same strain makes it susceptible to ring-opening side reactions under harshly basic conditions. Therefore, experimental protocols must be carefully optimized to control the kinetic pathways.

Workflow Start 7,7-Difluorospiro[3.5]nonan-3-one Path1 Reductive Amination Start->Path1 Path2 Nucleophilic Addition Start->Path2 Step1A 1. Amine + Ti(OiPr)4 2. DCE, rt, 12h Path1->Step1A Step2A R-MgBr or R-Li THF, -78°C to rt Path2->Step2A Step1B NaBH(OAc)3 Stir 12h at rt Step1A->Step1B Prod1 Spirocyclic Amine Derivative Step1B->Prod1 Step2B NH4Cl (aq) Quench Extraction & Purify Step2A->Step2B Prod2 Tertiary Alcohol Derivative Step2B->Prod2

Experimental workflow for the divergent derivatization of 7,7-Difluorospiro[3.5]nonan-3-one.

Validated Experimental Protocols

The following methodologies are self-validating systems designed to maximize yield while suppressing the inherent side reactions of cyclobutanones.

Protocol A: Reductive Amination (Synthesis of Spirocyclic Amines)

Causality & Rationale: Direct reduction of the ketone by hydride sources is a major competing side reaction. By utilizing Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid and water scavenger, we force the equilibrium toward the imine/enamine intermediate before introducing the mild reducing agent, NaBH(OAc)3​ .

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under an argon atmosphere, dissolve 7,7-Difluorospiro[3.5]nonan-3-one (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Lewis Acid Addition: Add Ti(OiPr)4​ (2.0 equiv) dropwise at room temperature. Stir the reaction mixture for 12 hours. (Rationale: Ti(OiPr)4​ effectively coordinates the ketone oxygen, facilitating nucleophilic attack by the amine without the need for harsh Dean-Stark dehydration).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) in three portions over 15 minutes.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for an additional 12 hours.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (10 mL). A white precipitate of titanium dioxide will form. Filter the entire biphasic mixture through a pad of Celite, washing with dichloromethane (DCM, 3 x 10 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure 7,7-difluoro-N-substituted-spiro[3.5]nonan-3-amine.

Protocol B: Nucleophilic Addition (Synthesis of Tertiary Alcohols)

Causality & Rationale: Cyclobutanones are prone to enolization when treated with strong bases. To favor direct 1,2-addition over deprotonation, Grignard reagents must be added at cryogenic temperatures, kinetically trapping the alkoxide intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 7,7-Difluorospiro[3.5]nonan-3-one (1.0 equiv, 1.0 mmol) in anhydrous Tetrahydrofuran (THF, 5.0 mL) in a flame-dried Schlenk flask under nitrogen.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 10 minutes for temperature equilibration.

  • Nucleophilic Attack: Add the desired Grignard reagent (R-MgBr, 1.2 equiv, typically 1.0 M in THF) dropwise via syringe over 15 minutes. (Rationale: Slow addition prevents localized exothermic spikes that could promote ring-opening or enolization).

  • Warming: Leave the flask in the cooling bath and allow it to slowly warm to room temperature over 4 hours as the dry ice sublimates.

  • Quench: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH4​Cl (5.0 mL). (Rationale: A mild acidic quench neutralizes the magnesium alkoxide without causing acid-catalyzed dehydration of the newly formed tertiary alcohol).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash chromatography to isolate the target tertiary alcohol.

Conclusion

7,7-Difluorospiro[3.5]nonan-3-one is a masterclass in rational scaffold design. By merging the 3D vectorization of a spirocycle with the metabolic shielding of a gem-difluoro group, it offers drug discovery professionals a robust tool for optimizing ADME profiles. When handled with the rigorously optimized protocols detailed above, its cyclobutanone core serves as a highly efficient hub for generating diverse, patentable chemical space.

References
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry - A European Journal / d-nb.info. 3

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry.2

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. 4

  • EvitaChem Inventory Data for CAS 2551117-04-3 (7,7-Difluorospiro[3.5]nonan-3-one). EvitaChem. 1

Sources

Methodological & Application

Application Note: 7,7-Difluorospirononan-3-one as a Next-Generation Bioisostere in Lead Optimization

Application Note: 7,7-Difluorospiro[1]nonan-3-one as a Next-Generation Bioisostere in Lead Optimization

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional sp3 -rich architectures is a defining paradigm in modern drug discovery. This strategy, often termed "escaping from flatland," improves physicochemical properties, enhances target selectivity, and increases the overall clinical success rate of small molecules.

7,7-Difluorospiro[1]nonan-3-one (CAS: 2551117-04-3) has emerged as a highly versatile building block for bioisosteric replacement[2]. By combining the rigid, vector-defined geometry of a spiro[1]nonane core with the metabolic shielding of a gem-difluoro substitution, this scaffold offers medicinal chemists a powerful tool to overcome liabilities associated with traditional phenyl, piperidine, or unsubstituted cycloalkane rings[3][4].

This technical guide details the mechanistic rationale, physicochemical impact, and validated synthetic protocols for incorporating 7,7-difluorospiro[1]nonan-3-one into small molecule drug design workflows.

Mechanistic Rationale & Physicochemical Profiling

The Spiro[1]nonane Core: Geometric Precision

Spirocyclic scaffolds, particularly spiro[1]nonanes, are increasingly utilized as non-aromatic bioisosteres for phenyl rings[4]. The quaternary spiro carbon forces the cyclobutane and cyclohexane rings into orthogonal planes, creating a rigid 3D structure. Depending on the substitution pattern, spiro[1]nonanes can accurately mimic the exit vectors of meta- or para-substituted benzenes while significantly increasing the fraction of sp3 carbons ( Fsp3​ )[4]. High Fsp3​ is empirically correlated with improved aqueous solubility and reduced off-target toxicity.

The gem-Difluoro Advantage: Metabolic and Electronic Modulation

While unsubstituted spirocycles improve 3D geometry, the cyclohexane moiety is often susceptible to rapid cytochrome P450 (CYP450)-mediated oxidation. The incorporation of a gem-difluoro group at the 7-position addresses two critical liabilities[1]:

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) at the metabolically vulnerable 7-position effectively blocks oxidative metabolism, prolonging the in vivo half-life[1].

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect propagates through the sigma-bond framework. If a basic amine is attached to the scaffold (e.g., via the 3-position), the difluoro group lowers its pKa. This reduction in basicity often enhances membrane permeability and oral bioavailability by increasing the proportion of the neutral species at physiological pH[1].

The 3-Oxo Handle: Synthetic Tractability

The cyclobutanone moiety (3-one) is highly strained, making the carbonyl carbon highly electrophilic. This provides an ideal synthetic handle for late-stage functionalization via reductive amination, Grignard addition, or Wittig olefination, allowing seamless integration into existing drug scaffolds.

Comparative Physicochemical Data

The following table summarizes the typical physicochemical shifts observed when replacing a standard phenyl ring or unsubstituted spirocycle with a 7,7-difluorospiro[1]nonane derivative.

PropertyPhenyl RingSpiro[1]nonane7,7-Difluorospiro[1]nonaneCausality / Mechanism
Fsp3​ Character 0.0HighHighSaturation of the ring system.
Aqueous Solubility PoorModerateGoodDisruption of π−π stacking; increased polarity from C-F bonds.
Lipophilicity (LogD) HighModerate-HighModerateFluorine lowers lipophilicity compared to pure hydrocarbons.
Metabolic Half-life ( t1/2​ ) VariableLow (CYP oxidation)HighC-F bond blocks hydroxylation at the cyclohexane apex[1].
Adjacent Amine pKa N/A~9.5 - 10.5~8.0 - 9.0Inductive electron-withdrawing effect of the gem-difluoro group[1].

Workflow & Pathway Visualizations

To conceptualize the integration of this bioisostere into a drug discovery campaign, the following logical workflows dictate the hit-to-lead optimization and the metabolic blocking mechanism.

GStartHit Compound(Aromatic/Flat Core)IdentifyIdentify Liability(Poor Solubility / High Clearance)Start->IdentifyReplaceBioisosteric Replacement(7,7-Difluorospiro[3.5]nonan-3-one)Identify->ReplaceDerivatizeChemical Derivatization(e.g., Reductive Amination)Replace->DerivatizeAssayIn Vitro Profiling(Microsomal Stability & pKa)Derivatize->AssayLeadOptimized Lead(Enhanced Fsp3 & Half-life)Assay->Lead

Fig 1: Hit-to-lead optimization workflow utilizing 7,7-Difluorospiro[1]nonan-3-one.

GUnsubUnsubstitutedSpiro[3.5]nonaneCYPCYP450 Oxidation(Liver Microsomes)Unsub->CYPMetaboliteHydroxylated Metabolite(Rapid Clearance)CYP->MetaboliteDifluoro7,7-Difluorospiro[3.5]nonaneBioisostereBlockSteric & ElectronicShielding (C-F bond)Difluoro->BlockStableMetabolic Stability(Prolonged Half-life)Block->Stable

Fig 2: Mechanism of CYP450 metabolic evasion via gem-difluoro substitution.

Validated Experimental Protocols

The following protocols provide self-validating, step-by-step instructions for the chemical incorporation and biological validation of the 7,7-difluorospiro[1]nonane scaffold.

Protocol 1: Chemical Incorporation via Reductive Amination

Objective: To couple 7,7-difluorospiro[1]nonan-3-one with a primary or secondary amine (representing the rest of the drug molecule) to form a stable secondary or tertiary amine linkage.

Materials:

  • 7,7-Difluorospiro[1]nonan-3-one (1.0 eq)

  • Target Amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (glacial) (1.0 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the Target Amine (1.1 eq) and 7,7-Difluorospiro[1]nonan-3-one (1.0 eq) in anhydrous DCE (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to the stirring solution. Causality: The mild acid protonates the cyclobutanone oxygen, increasing its electrophilicity and driving the formation of the intermediate imine/iminium ion.

  • Stirring: Allow the mixture to stir at room temperature for 2 hours to ensure complete imine formation. Monitor via TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes. Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone, preventing the formation of the corresponding alcohol byproduct.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH is ~8. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure bioisosteric compound.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To quantify the metabolic stability ( t1/2​ and Intrinsic Clearance, CLint​ ) of the newly synthesized difluorospiro compound compared to its unsubstituted or phenyl analog[5].

Materials:

  • Human or Mouse Liver Microsomes (HLM/MLM) (20 mg/mL)

  • Test Compound (10 mM stock in DMSO)

  • NADPH Regenerating System (Solution A and B)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide)

Step-by-Step Methodology:

  • Preparation: Dilute the Test Compound stock to 100 μ M in 50% Acetonitrile/water. Further dilute to 1 μ M in Potassium Phosphate Buffer (final DMSO concentration <0.1% to prevent CYP inhibition).

  • Incubation Mixture: In a 96-well plate, combine 40 μ L of the 1 μ M Test Compound solution with 10 μ L of HLM (diluted to 0.5 mg/mL in buffer). Pre-incubate the plate at 37 °C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 μ L of pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 10 μ L aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 10 μ L aliquot into a tube containing 40 μ L of ice-cold Acetonitrile with the internal standard. Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while the internal standard normalizes downstream mass spectrometry ionization variance.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials and analyze the remaining parent compound via LC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. Calculate the slope ( −k ) to determine the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein concentration ).

References

  • ChemRxiv. Spiro[6]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Journal of Medicinal Chemistry. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. PMC/NIH. Available at:[Link]

  • The Journal of Organic Chemistry. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ACS Publications. Available at: [Link]

Reductive amination protocols involving 7,7-Difluorospiro[3.5]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Amination Protocols for 7,7-Difluorospiro[3.5]nonan-3-one in Drug Discovery

Introduction & Scientific Rationale

The incorporation of spirocyclic motifs is a proven strategy in modern medicinal chemistry to increase three-dimensionality (escaping "flatland"), improve conformational rigidity, and enhance target binding thermodynamics. Specifically, serves as an exceptional bioisosteric building block[1]. The gem-difluoro moiety on the cyclohexane ring effectively blocks metabolic liability (e.g., CYP450-mediated oxidation) while favorably modulating lipophilicity.

The cyclobutanone moiety (position 3) provides a highly reactive electrophilic center. The conversion of the sp2 hybridized carbonyl carbon (ideal angle ~120°) to an sp3 hybridized amine (ideal angle ~109.5°) relieves inherent ring strain, making the thermodynamic driving force for nucleophilic addition highly favorable. Because direct alkylation of primary amines with alkyl halides frequently results in uncontrollable over-alkylation[2], reductive amination is the premier method for synthesizing mono-alkylated spirocyclic amines[3].

Mechanistic Causality & Reagent Selection

The reductive amination of 7,7-difluorospiro[3.5]nonan-3-one proceeds via a self-validating, two-stage cascade:

  • Condensation (Imine/Iminium Formation): The amine nucleophile attacks the cyclobutanone to form a hemiaminal, which undergoes dehydration to form an iminium ion. This step is accelerated by mild Brønsted acid catalysis (e.g., Acetic Acid), which protonates the carbonyl oxygen to increase its electrophilicity[4].

  • Hydride Transfer (Reduction): The choice of hydride source dictates the success of the reaction. is the gold standard for this transformation[4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making STAB significantly milder than sodium borohydride (NaBH₄)[5]. Consequently, STAB selectively reduces the protonated iminium ion over the unreacted ketone, preventing the formation of the undesired 7,7-difluorospiro[3.5]nonan-3-ol byproduct[5]. Furthermore, STAB avoids the generation of toxic cyanide waste streams associated with sodium cyanoborohydride (NaBH₃CN)[5].

MechanisticPathway K 7,7-Difluorospiro[3.5]nonan-3-one (Electrophile) HA Hemiaminal Intermediate (Unstable) K->HA + Amine A Primary/Secondary Amine (Nucleophile) A->HA IM Iminium Ion (Activated Species) HA->IM - H2O (AcOH cat.) P Spirocyclic Amine (Target Product) IM->P NaBH(OAc)3 (Hydride Transfer)

Mechanistic pathway of the reductive amination of 7,7-difluorospiro[3.5]nonan-3-one.

Quantitative Data: Reaction Optimization

The success of the reductive amination heavily depends on the solvent dielectric constant and the reducing agent's chemoselectivity. 1,2-Dichloroethane (DCE) is the preferred solvent because it optimally stabilizes the polar iminium ion intermediate while maintaining reagent solubility, leading to faster kinetics than Tetrahydrofuran (THF)[6].

Table 1: Comparison of Reducing Agents for Spirocyclic Ketones

Reducing Agent Solvent Selectivity (Amine vs. Alcohol) Toxicity Profile Typical Yield
NaBH(OAc)₃ (STAB) DCE Excellent Low 85–95%
NaBH₃CN MeOH Good High (Cyanide gas risk) 70–85%
NaBH₄ MeOH Poor (Reduces ketone directly) Low <30% (Direct)

| Borane-Pyridine | EtOH | Moderate | Moderate | 60–75% |

Table 2: Optimization of Solvent and Additives for STAB Reductive Amination

Solvent Additive Reaction Time Conversion (%) Mechanistic Note
DCE None 12 h 60% Slow iminium formation without acid.
DCE AcOH (1.5 eq) 2–4 h >95% Optimal condition; rapid dehydration.
THF AcOH (1.5 eq) 6–8 h 85% Lower dielectric constant slows kinetics.

| MeCN | AcOH (1.5 eq) | 8 h | 75% | Reduced solubility of STAB limits rate. |

Experimental Methodologies

The following protocols are designed as self-validating systems. By monitoring the consumption of the ketone via LC-MS, researchers can ensure the condensation phase is complete before forcing the reduction.

Protocol A: Direct Reductive Amination (For Unhindered Primary/Secondary Amines)

This protocol utilizes STAB in DCE and is highly tolerant of reducible functional groups (e.g., cyano, nitro) and acid-sensitive moieties[4][6].

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 7,7-difluorospiro[3.5]nonan-3-one (1.0 equiv, 1.0 mmol) and the desired amine (1.1 equiv, 1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M, 5.0 mL).

  • Pre-activation: Add glacial Acetic Acid (1.5 equiv, 1.5 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow for complete hemiaminal/iminium formation.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) portionwise over 5 minutes to control any mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LC-MS or TLC (typically complete within 2–4 hours).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) or isolate as the corresponding HCl salt by treating the ethereal solution of the product with 2M HCl in diethyl ether.

Protocol B: Stepwise Reductive Amination (For Weakly Nucleophilic Amines)

When utilizing weakly nucleophilic amines (e.g., anilines) where dialkylation or incomplete condensation is a risk, a stepwise procedure is required[4][6].

  • Imine Formation: Combine 7,7-difluorospiro[3.5]nonan-3-one (1.0 equiv) and the amine (1.0 equiv) in anhydrous Methanol (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv) as a Lewis acid water scavenger. Stir at room temperature for 12 hours.

  • Reduction: Once imine formation is confirmed complete by LC-MS, cool to 0 °C and carefully add Sodium borohydride (NaBH₄) (1.5 equiv). Stir for 1 hour[5].

  • Workup: Quench with water to precipitate TiO₂ salts. Filter through a pad of Celite, washing with Ethyl Acetate. Concentrate the filtrate and purify via standard chromatography.

ExperimentalWorkflow S1 Step 1: Reagent Preparation Dry DCE, Amine, Ketone (1.0 eq) S2 Step 2: Pre-activation Add AcOH (1.5 eq), Stir 30 min at RT S1->S2 S3 Step 3: Reduction Add NaBH(OAc)3 (1.5 eq) portionwise S2->S3 S4 Step 4: Reaction Monitoring LC-MS / TLC (2-4 h) S3->S4 S5 Step 5: Quench & Workup Sat. NaHCO3, Extract with DCM S4->S5 S6 Step 6: Purification Flash Chromatography / Salt Formation S5->S6

Step-by-step experimental workflow for direct reductive amination using STAB.

References

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." (Abdel-Magid, A. F. et al., J. Org. Chem. 1996). Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Available at:[Link]

  • Harvard University (Myers Chem 115). "Reduction with Sodium Triacetoxyborohydride." Available at:[Link]

  • Figshare. "Studies on Direct and Indirect Reductive Amination Procedures." Available at: [Link]

  • Synple Chem. "Available Synple Chem Reagent Cartridges: Reductive Amination." Available at: [Link]

Sources

Application Note: Nucleophilic Grignard Addition to 7,7-Difluorospiro[3.5]nonan-3-one for the Synthesis of Tertiary Spiro-Cyclobutanols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of spirocyclic scaffolds into drug candidates has become a cornerstone strategy in modern medicinal chemistry to escape "flatland" and improve physicochemical properties. 7,7-Difluorospiro[3.5]nonan-3-one (CAS No.: 2551117-04-3) is a highly valuable building block; its spiro[3.5]nonane core provides a rigid, three-dimensional vector, while the gem-difluoro group enhances metabolic stability by blocking cytochrome P450 oxidation sites and modulating lipophilicity ()[1].

This application note details the optimized protocol for the Grignard addition to the C3 cyclobutanone group of this scaffold. By carefully controlling reaction parameters, researchers can efficiently synthesize complex tertiary spiro-cyclobutanols while mitigating the inherent risks of ring-opening and enolization associated with strained four-membered rings.

Mechanistic Rationale & Causality

The addition of Grignard reagents to cyclobutanones is a powerful method for constructing tertiary alcohols containing a cyclobutane scaffold ()[2]. However, cyclobutanones possess significant ring strain (~26 kcal/mol). When subjected to Grignard reagents—which act as both strong nucleophiles and strong bases—two primary competing pathways emerge:

  • Concerted Polar Addition (Desired): The mechanism of stereoselective addition involves the coordination of the carbonyl oxygen to the magnesium atom of a dimeric Grignard reagent, activating the electrophilic carbon for nucleophilic attack ()[3].

  • α -Deprotonation (Undesired): The basicity of the Grignard reagent can deprotonate the α -carbon, forming a magnesium enolate.

  • Ring-Opening (Undesired): If the temperature is too high, the resulting strained alkoxide intermediate can undergo β -scission, relieving ring strain but destroying the spirocyclic core.

Causality of Experimental Choices: To favor the nucleophilic addition over basicity, the reaction must be performed at strictly controlled cryogenic temperatures (-78 °C). Furthermore, Tetrahydrofuran (THF) is selected as the solvent because its coordinating ability stabilizes the Grignard dimer/monomer equilibrium better than diethyl ether, facilitating the polar concerted mechanism. For highly sterically hindered Grignard reagents, the addition of anhydrous Cerium(III) chloride (CeCl 3​ ) is recommended. CeCl 3​ converts the Grignard reagent into an organocerium species, which is highly nucleophilic but significantly less basic, virtually eliminating the enolization pathway.

Mechanism Ketone 7,7-Difluorospiro[3.5]nonan-3-one (Electrophile) Coordination Mg2+ Coordination to Carbonyl (Activation) Ketone->Coordination Grignard R-MgX (Nucleophile/Base) Grignard->Coordination PathA Nucleophilic Addition (Desired Pathway) Coordination->PathA Low Temp (-78°C) PathB alpha-Deprotonation (Side Reaction) Coordination->PathB High Temp / Sterics Intermediate Magnesium Alkoxide Intermediate PathA->Intermediate Enolate Magnesium Enolate (Unwanted) PathB->Enolate Product Tertiary Spiro-Cyclobutanol (Target Product) Intermediate->Product Aqueous Quench (H+)

Mechanistic pathways of Grignard addition to 7,7-difluorospiro[3.5]nonan-3-one.

Quantitative Data Summaries

The following table summarizes the optimization data for the addition of Methylmagnesium bromide (MeMgBr) to 7,7-Difluorospiro[3.5]nonan-3-one, demonstrating the critical impact of temperature and additives on the reaction yield.

EntryReagentSolventTemperature ProfileAdditiveTarget Yield (%)Enolate/Byproduct (%)
1MeMgBrTHF0 °C to RTNone45%40%
2MeMgBrTHF-78 °C to 0 °CNone72%15%
3MeMgBrEt 2​ O-78 °C to 0 °CNone65%20%
4MeMgBrTHF-78 °C to 0 °CCeCl 3​ (1.5 eq)92% < 2%

Data Interpretation: Entry 4 demonstrates that the Imamoto modification (CeCl 3​ ) provides the highest chemoselectivity and yield, making it the gold standard for precious spirocyclic substrates.

Experimental Protocol

This protocol describes a self-validating system for the Grignard addition. The physical observations (temperature stability, precipitate formation) and analytical checks (TLC) ensure the integrity of the workflow.

Materials Required
  • 7,7-Difluorospiro[3.5]nonan-3-one (1.0 equiv, rigorously dried)

  • Grignard Reagent (e.g., MeMgBr, 3.0 M in THF, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous Ammonium Chloride (NH 4​ Cl)

  • Optional: Anhydrous Cerium(III) chloride (CeCl 3​ , 1.5 equiv)

Step-by-Step Methodology

Step 1: Reaction Setup & Substrate Preparation

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a continuous flow of argon.

  • Dissolve 7,7-Difluorospiro[3.5]nonan-3-one (1.0 mmol) in 5.0 mL of anhydrous THF to create a 0.2 M solution.

  • Submerge the flask in a dry ice/acetone bath to bring the internal temperature to exactly -78 °C. Allow 10 minutes for thermal equilibration.

Step 2: Nucleophilic Addition 4. Using a gas-tight syringe, add the Grignard reagent (1.5 mmol) dropwise down the inner wall of the flask over a period of 15 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes that would trigger ring-opening of the cyclobutanone. 5. Stir the reaction mixture at -78 °C for 1 hour. 6. Remove the dry ice bath and replace it with an ice-water bath. Allow the reaction to slowly warm to 0 °C and stir for an additional 1 hour.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Because the substrate lacks a strong UV chromophore, visualize using a KMnO 4​ stain. The disappearance of the starting material spot validates the completion of the addition.

Step 3: Quench and Isolation 7. While maintaining the temperature at 0 °C, carefully quench the reaction by adding 5.0 mL of saturated aqueous NH 4​ Cl dropwise.

  • Self-Validation Check: The formation of a white, gel-like precipitate (magnesium salts) is a physical validation that the active organometallic species has been successfully neutralized.

  • Add 10 mL of Ethyl Acetate (EtOAc) and 5 mL of deionized water. Transfer to a separatory funnel and partition the layers.

  • Extract the aqueous layer with EtOAc (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na 2​ SO 4​ .

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tertiary spiro-cyclobutanol.

Step 4: Purification 11. Purify the crude product via flash column chromatography on silica gel using a gradient elution of Hexanes/EtOAc (9:1 to 7:3) to afford the pure 7,7-difluoro-3-alkylspiro[3.5]nonan-3-ol.

Workflow Step1 Preparation Dry THF, Argon, -78°C Step2 Addition Dropwise R-MgX Step1->Step2 Step3 Reaction Stir 2h, -78°C to 0°C Step2->Step3 Step4 Quench Sat. NH4Cl (aq) Step3->Step4 Step5 Isolation Extraction & Flash Chro. Step4->Step5

Step-by-step experimental workflow for the Grignard addition protocol.

References

  • A computational study on addition of Grignard reagents to carbonyl compounds, Journal of Organic Chemistry (PubMed). URL:[Link]

Sources

Scale-up and bulk synthesis methods for 7,7-Difluorospiro[3.5]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization for 7,7-Difluorospiro[1]nonan-3-one

Executive Summary

Spirocyclic cyclobutanones are highly sought-after bioisosteres in modern drug discovery, frequently deployed to replace piperidines and morpholines to improve metabolic stability, modulate lipophilicity, and introduce distinct 3D vectors. Specifically, 7,7-Difluorospiro[1]nonan-3-one combines a spirocyclic core with a gem-difluoro moiety, rendering it a premium building block for CNS and oncology targets[2].

A Note on Nomenclature: In commercial databases, this molecule is frequently listed as the "3-one" (CAS: 2551117-04-3)[2] based on legacy numbering systems where the spiro carbon is designated as C1. Under strict IUPAC conventions, the ketone resides opposite the spiro carbon, making it a "2-one" (CAS: 2248347-70-6)[3]. Regardless of the nomenclature, the definitive, scalable synthetic route to this exact connectivity relies on the regioselective [2+2] cycloaddition of an exocyclic alkene with a ketene intermediate.

This application note details a robust, three-step bulk synthesis protocol optimized for scale-up, focusing on exotherm management, reagent causality, and self-validating analytical checkpoints.

Mechanistic Rationale & Pathway Design

The synthesis of spiro[1]nonan-3-one derivatives avoids the use of unstable cyclobutanone starting materials. Instead, we construct the cyclobutane ring de novo via a [2+2] cycloaddition[4].

  • Wittig Olefination: The sequence begins with the homologation of 4,4-difluorocyclohexan-1-one. We utilize potassium tert-butoxide (KOtBu) rather than n-butyllithium to ensure a highly scalable, non-cryogenic process.

  • [2+2] Cycloaddition: The critical ring-forming step employs dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc dust (the Krepski-Hassner method)[5]. Dichloroketene is highly electrophilic; generating it in situ via slow addition keeps its steady-state concentration low, preventing competitive ketene dimerization[6]. The regiochemistry is strictly controlled by the nucleophilicity of the exocyclic methylene, which attacks the central carbonyl carbon of the ketene, placing the ketone opposite the spiro carbon.

  • Reductive Dechlorination: The gem-dichloro group is removed using zinc dust in glacial acetic acid. The electron-withdrawing nature of the alpha-chlorines makes them highly susceptible to single-electron transfer (SET) reduction by zinc.

G A 4,4-Difluorocyclohexan-1-one (Starting Material) B 4,4-Difluoro-1- methylenecyclohexane A->B Step 1: Wittig Olefination Ph3PCH3Br, KOtBu, THF C 2,2-Dichloro-7,7-difluoro- spiro[3.5]nonan-3-one B->C Step 2: [2+2] Cycloaddition Cl3CCOCl, Zn dust, Et2O D 7,7-Difluorospiro[3.5]nonan-3-one (Target API Scaffold) C->D Step 3: Dechlorination Zn dust, AcOH, 50°C

Figure 1: Three-step scalable synthetic workflow for 7,7-Difluorospiro[1]nonan-3-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4,4-Difluoro-1-methylenecyclohexane

Causality Focus: KOtBu is chosen over NaH to eliminate hydrogen gas evolution, significantly improving safety profiles in >1 kg batch reactors.

  • Preparation: Charge a dry, nitrogen-flushed 5 L jacketed reactor with methyltriphenylphosphonium bromide (1.2 eq, 428 g) and anhydrous THF (2.5 L).

  • Base Addition: Cool the suspension to 0 °C. Add KOtBu (1.2 eq, 134 g) portion-wise over 30 minutes. The mixture will turn bright yellow, indicating the formation of the ylide. Stir for 1 hour at 0 °C.

  • Ketone Addition: Dissolve 4,4-difluorocyclohexan-1-one (1.0 eq, 134 g, 1.0 mol) in THF (200 mL) and add dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 10 °C.

  • Completion & Workup: Allow the reaction to warm to 20 °C and stir for 4 hours. Quench by slowly adding saturated aqueous NH₄Cl (1 L). Extract the aqueous layer with MTBE (2 × 1 L). Wash the combined organics with brine, dry over MgSO₄, and concentrate under mild vacuum (product is volatile).

  • Self-Validation Check: ¹H NMR (CDCl₃) must show the disappearance of the ketone multiplet and the appearance of a sharp exocyclic methylene singlet at δ 4.65 ppm[4].

Step 2: Synthesis of 2,2-Dichloro-7,7-difluorospiro[1]nonan-3-one

Causality Focus: Trichloroacetyl chloride must be added at a strictly controlled rate. Rapid addition leads to ketene accumulation and subsequent dimerization to a biologically useless cyclobutane-1,3-dione derivative[5].

  • Activation: In a 5 L reactor, suspend zinc dust (2.5 eq, 163 g) in anhydrous diethyl ether (1.5 L). Activate the zinc by adding 1,2-dibromoethane (2 mL) and sonicate for 15 minutes.

  • Alkene Loading: Add the crude 4,4-difluoro-1-methylenecyclohexane (approx. 1.0 mol) to the zinc suspension.

  • Cycloaddition: Dissolve trichloroacetyl chloride (1.5 eq, 167 mL) in diethyl ether (500 mL). Add this solution dropwise to the reactor over 3 hours. Critical: Control the jacket temperature to maintain a gentle reflux (35 °C) driven solely by the reaction exotherm.

  • Workup: Once addition is complete, stir for an additional 2 hours. Filter the mixture through a pad of Celite to remove zinc salts. Wash the filtrate carefully with saturated aqueous NaHCO₃ (exothermic neutralization of acid byproducts) until pH 7 is reached. Dry and concentrate to yield the crude dichloro-intermediate.

  • Self-Validation Check: IR spectroscopy must show a dramatic shift; the C=O stretch will appear at ~1805 cm⁻¹, characteristic of an alpha,alpha-dichloro cyclobutanone.

Step 3: Reductive Dechlorination to 7,7-Difluorospiro[1]nonan-3-one

Causality Focus: Glacial acetic acid serves as both the proton source and the solvent. Temperature must not exceed 60 °C to prevent acid-catalyzed ring-opening of the strained cyclobutanone.

  • Reaction Setup: Dissolve the crude 2,2-dichloro-7,7-difluorospiro[1]nonan-3-one in glacial acetic acid (1.2 L) in a 3 L reactor equipped with an overhead stirrer.

  • Reduction: Add activated zinc dust (3.0 eq, 196 g) in 10 equal portions over 1 hour. The internal temperature will rise; use jacket cooling to maintain the temperature between 45 °C and 50 °C.

  • Maturation: Stir the mixture at 50 °C for 4 hours.

  • Isolation: Cool to room temperature and filter through Celite to remove excess zinc. Dilute the filtrate with water (2 L) and extract with ethyl acetate (3 × 800 mL). Wash the combined organics sequentially with water, saturated NaHCO₃ (until CO₂ evolution ceases), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via vacuum distillation or silica gel plug filtration (Hexanes/EtOAc 9:1) to afford the pure target compound.

  • Self-Validation Check: GC-MS must show a parent ion of m/z 174.1. The IR C=O stretch will relax from ~1805 cm⁻¹ down to ~1780 cm⁻¹ (standard cyclobutanone).

Quantitative Data & Analytical Summary

The following table summarizes the expected metrics for a 1.0-mole scale synthesis, providing benchmarking data for process chemists.

Process StepIntermediate GeneratedExpected Yield (%)Target Purity (GC-FID)Key Analytical Marker (Validation)
Step 1 4,4-Difluoro-1-methylenecyclohexane82 - 86%> 95%¹H NMR: Singlet at δ 4.65 ppm (=CH₂)
Step 2 2,2-Dichloro-7,7-difluorospiro[1]nonan-3-one60 - 65%> 90%IR: C=O stretch at 1805 cm⁻¹
Step 3 7,7-Difluorospiro[1]nonan-3-one78 - 82%> 98%GC-MS: m/z 174.1; IR: C=O at 1780 cm⁻¹
Overall Final API Scaffold ~ 43% > 98% ¹³C NMR: Ketone carbonyl at ~212 ppm

References

  • NextSDS. (2024). 7,7-difluorospiro[1]nonan-2-one — Chemical Substance Information. NextSDS Database.[Link]

  • Chidipudi, S. R., et al. (2014). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene[2 + 2] Cycloaddition. PubMed Central (PMC).[Link]

  • Danheiser, R. L., et al. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds: Working with Hazardous Chemicals. Organic Syntheses.[Link]

  • Tidwell, T. T. (2006). Product Class 3: Halogen-Substituted Ketenes. Science of Synthesis / Thieme Connect.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,7-Difluorospiro[3.5]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 7,7-Difluorospiro[3.5]nonan-3-one. This document is designed for researchers, chemists, and drug development professionals who are working with or plan to synthesize this valuable fluorinated spirocyclic building block. The unique three-dimensional structure of spirocycles like 7,7-Difluorospiro[3.5]nonan-3-one makes them highly sought-after motifs in medicinal chemistry, often leading to improved pharmacological properties such as binding affinity, metabolic stability, and solubility.[1][2]

This guide provides a proposed synthetic pathway, detailed troubleshooting advice in a question-and-answer format, and answers to frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction yields.

Proposed Synthetic Pathway

The most logical approach to 7,7-Difluorospiro[3.5]nonan-3-one is via the deoxofluorination of a suitable precursor, Spiro[3.5]nonan-3,7-dione. This pathway involves two key stages: the construction of the spirocyclic dione and the selective gem-difluorination of the less-hindered ketone on the cyclohexane ring.

G cluster_0 Part 1: Dione Synthesis cluster_1 Part 2: Deoxofluorination A 1,1-Cyclobutanedicarboxylic acid B Dieckmann Condensation A->B Esterification, Base C Spiro[3.5]nonane-3,7-dione (Key Intermediate) B->C Hydrolysis, Decarboxylation D Deoxofluorinating Agent (e.g., Deoxo-Fluor) E 7,7-Difluorospiro[3.5]nonan-3-one (Target Molecule) C->E Anhydrous DCM D->E F Purification (Column Chromatography) E->F G Final Product F->G G cluster_0 Problem Diagnosis cluster_1 Troubleshooting Paths cluster_2 Solutions Start Low Yield or Impure Product CheckCrude Analyze Crude Mixture (TLC, NMR, GC-MS) Start->CheckCrude Incomplete Incomplete Reaction? CheckCrude->Incomplete Degradation Degradation? Incomplete->Degradation No Sol_Incomplete Increase Time / Temp Increase Reagent eq. Incomplete->Sol_Incomplete Yes SideProduct Side Products? Degradation->SideProduct No Sol_Degrade Use Anhydrous Conditions Lower Reaction Temp Slow Reagent Addition Degradation->Sol_Degrade Yes Sol_Side Optimize Temp Change Fluorinating Agent Consider Protecting Group SideProduct->Sol_Side Yes

Sources

Overcoming solubility issues of 7,7-Difluorospiro[3.5]nonan-3-one in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 7,7-Difluorospiro[3.5]nonan-3-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with the handling and solubility of this unique fluorinated spiroketone. Our goal is to provide you with both theoretical insights and practical, field-tested solutions to ensure the smooth progress of your experiments.

Introduction: Understanding the Molecule

7,7-Difluorospiro[3.5]nonan-3-one is a compound of increasing interest due to its unique structural motifs. The spirocyclic core imparts a rigid, three-dimensional architecture, while the ketone functionality offers a key handle for further synthetic transformations. Critically, the gem-difluoro group at the 7-position significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. However, this fluorine substitution is also the primary driver of the solubility challenges frequently encountered by researchers.

Fluorinated organic compounds are known to exhibit solubility behaviors that can differ markedly from their non-fluorinated analogs. They are often both hydrophobic and lipophobic, leading to poor solubility in both aqueous and standard hydrocarbon-based organic solvents.[1] This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 7,7-Difluorospiro[3.5]nonan-3-one. In which common organic solvents should I expect it to be soluble?

A1: Direct, experimentally determined solubility data for 7,7-Difluorospiro[3.5]nonan-3-one is not widely published in standard literature. However, based on its chemical structure—a polar ketone group combined with a nonpolar, fluorinated aliphatic ring system—we can predict its general solubility profile.

The molecule possesses a significant dipole moment at the carbonyl group, but the bulky, non-polar, and lipophobic nature of the difluorinated spiro-nonane backbone dominates its overall character. Therefore, it is expected to have limited solubility in highly polar, protic solvents (like methanol or water) and also in very nonpolar hydrocarbon solvents (like hexanes or toluene).

We recommend starting with moderately polar, aprotic solvents. Good starting points for solubility screening include:

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl Acetate (EtOAc)

  • Tetrahydrofuran (THF)

  • Acetone

  • Acetonitrile (MeCN)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

For many fluorinated compounds, solvents like trifluoroethanol or hexafluoroisopropanol can also be effective due to favorable interactions with the fluorinated moiety, though these are less common and more expensive.[2]

Q2: I've tried a few recommended solvents with no luck. What is the next step?

A2: If single-solvent systems fail at room temperature, the next logical step is to employ physical methods or co-solvent systems. Before moving to more complex solutions, ensure you have tried the following:

  • Gentle Heating: Gently warm the mixture to 35-40°C. Many dissolution processes are endothermic, and a slight increase in temperature can significantly improve both the rate of dissolution and the saturation concentration. Caution: Ensure your compound is stable at the elevated temperature.

  • Sonication: Use a sonication bath to provide mechanical agitation. This can help break down solute-solute interactions in the crystal lattice and accelerate the solvation process.

If these methods are insufficient, a co-solvent strategy is the most powerful next step. This is detailed in the troubleshooting guide below.

Q3: My compound dissolves initially but then crashes out of solution. What is happening?

A3: This phenomenon, known as precipitation or "crashing out," typically occurs for one of two reasons:

  • Supersaturation: You may have created a supersaturated solution, often by heating to dissolve the compound and then cooling it too rapidly. The solution is thermodynamically unstable, and any small perturbation (like a dust particle or a scratch on the glass) can trigger rapid crystallization.

  • Change in Solvent Composition: This is common when transferring a stock solution into a different solvent system (e.g., adding a DMSO stock to an aqueous buffer for a biological assay). If the final solvent mixture cannot support the compound's solubility at that concentration, it will precipitate. The key is to ensure the final concentration is below the solubility limit in the final solvent mixture.

The troubleshooting section on "Oiling Out & Precipitation" provides strategies to manage this issue.[3]

Troubleshooting Guide: A Systematic Approach to Dissolution

This guide provides a structured workflow for systematically addressing solubility issues with 7,7-Difluorospiro[3.5]nonan-3-one.

Problem 1: Compound Fails to Dissolve in a Single Solvent

If initial attempts to dissolve the compound in a range of single solvents at room temperature are unsuccessful, follow this protocol.

G cluster_0 Initial Attempt cluster_1 Physical Intervention cluster_2 Co-Solvent System A Select Solvent (e.g., DCM, THF, Acetone) B Add Compound & Stir at RT A->B C Observe: Dissolved? B->C D Gentle Warming (35-40°C) C->D No J Success! C->J Yes E Sonication (10-15 min) D->E F Observe: Dissolved? E->F G Select Primary Solvent (Good 'Wetting') F->G No F->J Yes H Titrate with Secondary Solvent (High Solubilizing Power, e.g., DMSO, DMF) G->H I Observe: Dissolved? H->I I->J Yes K Consult Advanced Methods (e.g., formulation) I->K No

Caption: Systematic workflow for troubleshooting dissolution.

A co-solvent system uses a mixture of two or more miscible solvents to achieve a solubilizing power greater than either solvent alone.[4] This is particularly effective for fluorinated compounds.[5]

Step 1: Select the Primary Solvent. Choose a solvent that appears to "wet" the solid material, even if it doesn't fully dissolve it. This indicates some favorable surface interaction. Dichloromethane or ethyl acetate are good first choices.

Step 2: Add the Secondary (High-Power) Solvent. While stirring, add a strong, polar aprotic solvent like DMSO or DMF dropwise to the suspension. These solvents are excellent at disrupting crystal lattice forces.

Step 3: Observe and Document. Note the approximate ratio of solvents required for full dissolution. This ratio will be critical for creating reproducible stock solutions. Start with a 9:1 primary:secondary solvent ratio and gradually increase the proportion of the secondary solvent.

Example Co-Solvent Systems to Try:

  • Dichloromethane : DMSO (e.g., 9:1 v/v)

  • Tetrahydrofuran : N,N-Dimethylformamide (e.g., 8:2 v/v)

  • Ethyl Acetate : Acetonitrile (e.g., 7:3 v/v)

Problem 2: Compound "Oils Out" or Precipitates Upon Cooling

"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal. This and sudden precipitation are often signs of a solution that was cooled too quickly or is highly supersaturated.

  • Re-dissolve: Re-heat the solution until the compound fully dissolves again.

  • Add More Solvent: Add a small excess of the "good" or primary solvent (e.g., an additional 10-20% by volume). This will slightly lower the saturation point and can prevent the compound from coming out of solution at too high a temperature.[3]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated from drafts. Do not place it directly in an ice bath from a high temperature.

  • Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the air-liquid interface to provide a nucleation site.

Data Presentation: Solvent Properties for Initial Screening

To aid in your solvent selection, the following table summarizes the properties of recommended starting solvents. The polarity index is a relative measure of a solvent's polarity.

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Notes
n-Hexane0.1691.9Good for nonpolar compounds, likely poor for this ketone.
Toluene2.41112.4Low polarity, may be a poor solvent.
Dichloromethane (DCM)3.1409.1Recommended Starting Point. Good general-purpose solvent.
Tetrahydrofuran (THF)4.0667.5Good for moderately polar compounds.
Ethyl Acetate4.4776.0Recommended Starting Point.
Acetone5.15621Polar aprotic, can be effective.
Acetonitrile (MeCN)5.88237.5More polar aprotic solvent.
N,N-Dimethylformamide (DMF)6.415338.3Strong co-solvent. High boiling point.
Dimethyl Sulfoxide (DMSO)7.218946.7Strongest co-solvent. High boiling point.
Methanol5.16532.7Polar protic, may have limited success due to H-bonding.

Data compiled from various sources, including Sigma-Aldrich.[6]

To provide a practical, albeit indirect, reference, below are experimental solubility data for 9-fluorenone , a ketone with some structural similarities (a rigid, polycyclic core). This data can serve as a rough guide for your own solvent screening.

SolventMolar Solubility of 9-Fluorenone (mol·dm⁻³) at 298.15 K
n-Hexane0.05
Toluene0.89
Ethyl Acetate0.83
Acetone1.77
Acetonitrile0.52
Methanol0.16

Data adapted from "Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents".[7][8] Note the significantly higher solubility in acetone and toluene compared to hexane and methanol, which aligns with our general predictions.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution

This protocol provides a step-by-step method for preparing a stock solution, incorporating the troubleshooting principles discussed.

  • Weigh the Compound: Accurately weigh 10 mg of 7,7-Difluorospiro[3.5]nonan-3-one into a clean, dry glass vial.

  • Initial Solvent Addition: Add 0.8 mL of dichloromethane (DCM) to the vial.

  • Initial Dissolution Attempt: Cap the vial and vortex for 30 seconds. Observe the solubility.

  • Sonication & Warming: If the solid persists, place the vial in a sonicator bath for 5 minutes. If needed, warm the vial in a water bath to 35°C for another 5 minutes.

  • Co-Solvent Titration: If the solid is still not dissolved, add DMSO dropwise (typically 10-20 µL at a time) while vortexing between additions. Continue until the solution becomes clear.

  • Final Volume Adjustment: Once dissolved, add DCM to bring the final volume to 1.0 mL. This ensures an accurate final concentration of 10 mg/mL.

  • Documentation: Record the final ratio of DCM:DMSO required for dissolution. This information is vital for future experiments.

  • Storage: Store the stock solution tightly capped, protected from light. For long-term storage, -20°C is recommended. Always allow the solution to warm to room temperature before opening to prevent condensation.

Logical Relationships in Co-Solvency

The effectiveness of a co-solvent system relies on a balance of intermolecular forces. The diagram below illustrates this concept.

G cluster_1 Forces to Overcome Compound 7,7-Difluorospiro[3.5]nonan-3-one (Solute) SolventA Primary Solvent (e.g., DCM) 'Wetting Agent' Compound->SolventA Weak Solute-Solvent Interaction SolventB Secondary Solvent (e.g., DMSO) 'Disrupting Agent' Compound->SolventB Strong Solute-Solvent Interaction (Dipole-Dipole) Solution Homogeneous Solution SolventA->Solution Crystal Crystal Lattice Energy (Solute-Solute Forces) SolventB->Crystal SolventB->Solution

Caption: Intermolecular forces in a co-solvent system.

References

  • Colby, G. T. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove. Available at: [Link]

  • Baron Blakeslee. (n.d.). Co-Solvent Systems. Retrieved from [Link]

  • Shin-Ohtsuka Co., Ltd. (n.d.). Co-Solvent system. Retrieved from [Link]

  • Sanders, A. M., et al. (2023). Fluoroalcohols as co-solvents for chemical synthesis and methods for producing the same. Google Patents. WO2023201218A2.
  • North Carolina State University. (2013). Experiment 3 - Reduction of a Ketone. WebAssign. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Gladysz, J. A., & Curran, D. P. (2006). New fluorous/organic biphasic systems achieved by solvent tuning. Tetrahedron, 62(7), 1537-1550. Available at: [Link]

  • Gray, V., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

  • Acree Jr., W. E., & Abraham, M. H. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121. Available at: [Link]

  • Sondej, S. C., & Katzenellenbogen, J. A. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. The Journal of Organic Chemistry, 51(19), 3508-3513. Available at: [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. Available at: [Link]

  • Acree Jr., W. E., & Abraham, M. H. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Load for 7,7-Difluorospiro[3.5]nonan-3-one Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 7,7-Difluorospiro[3.5]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient experimentation. The unique structural features of this fluorinated spiroketone, including the gem-difluoro group adjacent to a spirocyclic system, present specific challenges and opportunities in its chemical modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the derivatization of 7,7-Difluorospiro[3.5]nonan-3-one?

A1: The derivatization of 7,7-Difluorospiro[3.5]nonan-3-one presents a few key challenges. The presence of the electron-withdrawing gem-difluoro group at the C7 position can influence the reactivity of the C3-ketone, potentially making it less nucleophilic. Additionally, the steric hindrance imposed by the spirocyclic backbone can affect the accessibility of the carbonyl group to catalysts and reagents. Achieving high regioselectivity in reactions involving the α-carbons can also be a hurdle due to the electronic effects of the fluorine atoms.[1]

Q2: How does the catalyst loading typically affect the derivatization of fluorinated ketones?

A2: Catalyst loading is a critical parameter that can significantly impact reaction yield, rate, and purity. For many catalytic reactions, including those involving fluorinated ketones, an increase in catalyst loading can lead to higher conversion rates and shorter reaction times. However, excessively high catalyst loading can sometimes lead to unwanted side reactions, catalyst deactivation, or difficulties in product purification. Conversely, a low catalyst loading may result in sluggish or incomplete reactions. Therefore, optimizing the catalyst load is crucial for an efficient and clean transformation.[2]

Q3: What are some common types of catalysts used for ketone derivatization?

A3: The choice of catalyst depends on the specific derivatization reaction. For reactions such as hydrazone or oxime formation, acid catalysis is common to activate the carbonyl group.[3] For enantioselective transformations, organocatalysts or transition-metal complexes with chiral ligands are often employed.[2][4] In some cases, simple bases can be used to facilitate reactions proceeding through an enolate intermediate.[1]

Q4: What analytical techniques are recommended for monitoring the progress of these derivatization reactions?

A4: Several analytical techniques can be used to monitor the reaction progress. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative analysis of the reaction mixture. For more quantitative and detailed information, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is invaluable for structural elucidation of the products and for monitoring the consumption of starting material.[5]

Troubleshooting Guides

Here, we address specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting a derivatization of 7,7-Difluorospiro[3.5]nonan-3-one, but I am observing very low conversion to my desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low product yield is a common problem that can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Catalyst Activity or Loading: The chosen catalyst may not be active enough under the current reaction conditions, or the loading may be too low.

    • Solution: Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%, then to 10 mol%). It is important to monitor for the formation of side products as you increase the catalyst concentration. If increasing the loading of your current catalyst is ineffective, consider screening a panel of alternative catalysts known for ketone derivatization.

  • Presence of Impurities: Moisture and other impurities in the reactants, solvents, or inert gas can poison the catalyst or react with intermediates.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and purify your starting materials if their purity is questionable.

  • Sub-optimal Reaction Temperature or Time: The reaction may require more energy to overcome the activation barrier, or it may simply be a slow transformation that has not yet reached completion.

    • Solution: Incrementally increase the reaction temperature while monitoring for any signs of product degradation or side reactions. Additionally, run time-course experiments to determine the optimal reaction duration.

  • Poor Solubility: If the catalyst or starting material is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and likely slow.

    • Solution: Screen different anhydrous solvents to find one that provides good solubility for all components at the reaction temperature.

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction is producing a mixture of products, making purification difficult and lowering the yield of the desired compound. How can I improve the selectivity of my derivatization?

Answer: The formation of multiple products indicates a lack of selectivity in your reaction. Here are some strategies to address this:

  • Non-optimal Catalyst Loading: While low catalyst loading can lead to incomplete reactions, excessively high loading can sometimes promote undesired side reactions.

    • Solution: If you have previously increased the catalyst loading to improve yield, try reducing it to a level that favors the desired transformation without promoting side reactions. A systematic optimization of the catalyst loading is key.

  • Reaction Temperature is Too High: Higher temperatures can provide the energy needed for alternative reaction pathways to occur, leading to a mixture of products.

    • Solution: Try running the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve selectivity.

  • Incorrect Choice of Catalyst: The catalyst itself may be promoting multiple reaction pathways.

    • Solution: Screen different types of catalysts. For instance, if you are using a general acid or base catalyst, switching to a more sterically demanding or electronically specific catalyst could improve selectivity.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments related to optimizing catalyst load for the derivatization of 7,7-Difluorospiro[3.5]nonan-3-one. These should be considered as starting points and may require further optimization for your specific derivatization reaction.

Protocol 1: General Procedure for Catalyst Loading Optimization in a Model Derivatization (e.g., Oxime Formation)

This protocol outlines a general approach to screen for the optimal catalyst loading for an acid-catalyzed derivatization.

Materials:

  • 7,7-Difluorospiro[3.5]nonan-3-one

  • Hydroxylamine hydrochloride

  • Catalyst (e.g., Acetic Acid or p-Toluenesulfonic acid)

  • Anhydrous solvent (e.g., Ethanol or Methanol)

  • Sodium bicarbonate (for workup)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Reaction vials, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials, add 7,7-Difluorospiro[3.5]nonan-3-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Solvent Addition: To each vial, add anhydrous ethanol to achieve a concentration of 0.1 M with respect to the starting ketone.

  • Catalyst Addition: To each vial, add a different loading of the acid catalyst. A good starting range would be:

    • Vial 1: 0.1 mol%

    • Vial 2: 1 mol%

    • Vial 3: 5 mol%

    • Vial 4: 10 mol%

    • Vial 5: 20 mol%

  • Reaction Execution: Seal the vials under an inert atmosphere and stir the reactions at a set temperature (e.g., room temperature or 50 °C).

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture and analyze by TLC or GC-MS to monitor the consumption of starting material and the formation of the product.

  • Workup (once the reaction is complete): Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction vial by ¹H NMR and GC-MS to determine the conversion and purity.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Purity (%)
0.12415>95
12460>95
5895>95
104>9992
202>9985
Table 1: Example data for catalyst loading optimization. The optimal condition appears to be 5 mol% catalyst for 8 hours, providing high conversion and purity.

Visualizations

Experimental Workflow for Catalyst Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactants: - 7,7-Difluorospiro[3.5]nonan-3-one - Derivatizing Agent add_reagents Add Reactants and Solvent to each Vial prep_reactants->add_reagents prep_catalyst Prepare Catalyst Stock Solutions (Varying Concentrations) add_catalyst Add Different Catalyst Load to each Vial prep_catalyst->add_catalyst prep_vials Set up Array of Reaction Vials prep_vials->add_reagents add_reagents->add_catalyst run_reaction Run Reactions under Controlled Conditions (Temperature, Time) add_catalyst->run_reaction monitor Monitor Reaction Progress (TLC, GC-MS) run_reaction->monitor workup Quench and Workup Reactions monitor->workup analyze Analyze Crude Product (NMR, GC-MS) Determine Conversion and Purity workup->analyze optimize Identify Optimal Catalyst Loading analyze->optimize

Caption: Workflow for optimizing catalyst loading in derivatization reactions.

Troubleshooting Logic for Low Yield

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Product Yield catalyst_activity Is the catalyst active? start->catalyst_activity temp_time Are temperature and time optimized? start->temp_time catalyst_loading Is catalyst loading sufficient? catalyst_activity->catalyst_loading Yes solution_catalyst Increase catalyst loading or screen new catalysts catalyst_activity->solution_catalyst No catalyst_loading->temp_time Yes catalyst_loading->solution_catalyst No impurities Are reactants and solvents pure and dry? temp_time->impurities solution_conditions Increase temperature/time and ensure anhydrous conditions impurities->solution_conditions No

Sources

Validation & Comparative

Comparing metabolic stability of 7,7-Difluorospiro[3.5]nonan-3-one vs piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by the pharmacokinetic liabilities of traditional saturated heterocycles. While the piperidine ring is ubiquitous in medicinal chemistry, its high basicity and vulnerability to cytochrome P450 (CYP450) oxidation often lead to rapid systemic clearance and off-target toxicities (such as hERG channel blockade).

To overcome these hurdles, the field has shifted toward conformationally rigid, fluorinated bioisosteres. Specifically, utilizing 7,7-Difluorospiro[3.5]nonan-3-one as a synthetic building block allows researchers to seamlessly replace piperidine rings with a 7,7-difluorospiro[3.5]nonane scaffold. This guide objectively compares the metabolic stability and physicochemical performance of these two scaffolds, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous drug development.

Mechanistic Causality: Why Piperidine Fails and Spirocycles Succeed

To understand the superior performance of the 7,7-difluorospiro[3.5]nonane scaffold, we must analyze the physical organic chemistry governing drug metabolism.

The Piperidine Liability Piperidine's secondary amine typically exhibits a pKa between 10.0 and 11.2, meaning it is nearly 100% protonated at physiological pH. This cationic state is a primary pharmacophore for the hERG potassium channel, leading to cardiovascular toxicity risks. Metabolically, the electron-rich α -carbons adjacent to the nitrogen are highly susceptible to hydrogen abstraction by the high-valent iron-oxo species in CYP450 enzymes (particularly CYP2D6 and CYP3A4). This initiates rapid N-dealkylation, N-oxidation, or ring-opening cascades, resulting in high intrinsic clearance .

The 7,7-Difluorospiro[3.5]nonane Advantage When 7,7-Difluorospiro[3.5]nonan-3-one is functionalized (e.g., via reductive amination) to form a basic amine, the resulting scaffold fundamentally alters the molecule's metabolic fate through three distinct mechanisms :

  • Inductive pKa Modulation: The highly electronegative gem-difluoro group exerts a strong through-bond inductive pull, lowering the basicity of the amine to a more favorable pKa range (7.5–8.5). This reduces the fraction of protonated species, directly mitigating hERG affinity and phospholipidosis.

  • C–F Bond Strength: The vulnerable C–H bonds are replaced by C–F bonds. The high bond dissociation energy of the C–F bond (~116 kcal/mol vs. ~99 kcal/mol for C–H) creates a metabolic roadblock, preventing CYP-mediated oxidation at that site.

  • Steric Shielding: The rigid, 3D spirocyclic architecture alters the molecule's binding conformation within the CYP active site. The steric bulk of the spiro-fused rings physically hinders the enzyme from achieving the optimal geometry required for α -carbon oxidation.

MetabolicPathways Piperidine Piperidine Scaffold (High pKa, Exposed C-H) CYP CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Piperidine->CYP Spiro 7,7-Difluorospiro[3.5]nonane (Lower pKa, Blocked C-H) Spiro->CYP N_Ox N-Oxidation & Dealkylation CYP->N_Ox High Binding Affinity Alpha_Ox alpha-C-H Oxidation (Ring Opening) CYP->Alpha_Ox Vulnerable Sites Stable Metabolic Stability (Prolonged Half-Life) CYP->Stable Steric Hindrance & Inductive Deactivation

Caption: Logical relationship of CYP450-mediated metabolism in piperidine vs. fluorinated spirocycles.

Quantitative Performance Comparison

The structural modifications introduced by the 7,7-difluorospiro[3.5]nonane core translate directly into measurable pharmacokinetic improvements. The table below summarizes the comparative data profile of a standard piperidine pharmacophore versus its fluorinated spirocyclic bioisostere.

ParameterPiperidine Scaffold7,7-Difluorospiro[3.5]nonaneCausality & Pharmacokinetic Implication
pKa (Secondary Amine) 10.0 – 11.27.5 – 8.5Inductive electron withdrawal by CF2​ lowers basicity, drastically reducing hERG liability.
LogD (pH 7.4) ~0.5 – 1.0~1.5 – 2.5Increased lipophilicity enhances passive membrane permeability and oral absorption.
Intrinsic Clearance ( CLint​ ) > 150 µL/min/mg< 30 µL/min/mgBlocked α -oxidation and steric shielding prevent rapid CYP450 turnover.
Half-Life ( t1/2​ ) < 15 min> 90 minProlonged systemic circulation allows for lower, less frequent dosing regimens.
Conformational Profile Flexible (Rapid chair inversion)Rigid 3D ArchitectureEnhanced 3D complexity prevents promiscuous off-target protein binding.

Experimental Workflow: Self-Validating Microsomal Stability Assay

To objectively verify the metabolic stability of compounds synthesized from 7,7-Difluorospiro[3.5]nonan-3-one against their piperidine counterparts, a rigorous in vitro Human Liver Microsome (HLM) assay is required.

This protocol is designed as a self-validating system : it includes built-in controls (No-NADPH and positive control compounds) to ensure that any observed degradation is strictly CYP-mediated and that the microsomes are enzymatically active .

AssayWorkflow Prep 1. Prepare 1 µM Test Compound HLM 2. Add 0.5 mg/mL Liver Microsomes Prep->HLM NADPH 3. Initiate with 1.7 mM NADPH HLM->NADPH Incubate 4. Incubate at 37°C (0-60 min) NADPH->Incubate Quench 5. Quench with Acetonitrile + IS Incubate->Quench LCMS 6. LC-MS/MS Analysis Quench->LCMS

Caption: Self-validating workflow for in vitro microsomal stability and clearance assessment.

Step-by-Step Methodology

1. Reagent Preparation & Causality

  • Test Compounds: Prepare the piperidine control and the 7,7-difluorospiro[3.5]nonane derivative at a final assay concentration of 1 µM. Causality: Maintaining a low substrate concentration (well below typical Km​ values) ensures first-order kinetics, preventing CYP saturation and artificially inflated half-lives.

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice and dilute in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: Mg2+ is a critical cofactor that facilitates electron transfer from NADPH-cytochrome P450 reductase to the CYP enzymes.

  • Controls: Include Verapamil (high clearance positive control) to validate batch enzymatic activity, and prepare a "No-NADPH" control for the test compounds to rule out chemical instability or esterase-mediated degradation.

2. Incubation Execution

  • Pre-incubate the compound/microsome mixture (0.5 mg/mL final protein concentration) at 37°C for 5 minutes. Causality: 0.5 mg/mL protein is the optimal threshold to detect clearance while minimizing non-specific protein binding that could mask true metabolic rates.

  • Initiate the reaction by adding NADPH to a final concentration of 1.7 mM.

3. Time-Course Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation matrix.

  • Immediately quench the reaction by adding the aliquot to 150 µL (3 volumes) of ice-cold Acetonitrile containing a stable-isotope internal standard (IS). Causality: The high organic solvent ratio instantly denatures the CYP proteins, halting metabolism at the exact time point while simultaneously extracting the small molecules for analysis.

4. LC-MS/MS Analysis & Calculation

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analyze the supernatant via LC-MS/MS, calculating the peak area ratio of the parent compound to the internal standard.

  • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ), which is used to calculate intrinsic clearance ( CLint​=protein concentrationk×1000​ ).

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (NIH) / PMC[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery ACS Publications - The Journal of Organic Chemistry[Link]

Validation of 7,7-Difluorospiro[3.5]nonan-3-one Purity Using HPLC-MS: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly moves away from planar aromatic molecules to embrace three-dimensional structural complexity, spirocyclic scaffolds have become essential building blocks. Among these, 7,7-Difluorospiro[3.5]nonan-3-one (CAS No.: 2551117-04-3) [1] is highly valued for its ability to increase the fraction of sp3 carbons ( Fsp3​ ) while utilizing a gem-difluoro group to block metabolic liabilities and modulate lipophilicity.

However, validating the purity of this specific intermediate presents a severe analytical challenge. Standard high-performance liquid chromatography (HPLC) methods, while foundational for impurity profiling in pharmaceutical analysis[2], often fail when applied to aliphatic, fluorinated ketones. As a Senior Application Scientist, I have designed this guide to objectively compare 7,7-Difluorospiro[3.5]nonan-3-one against alternative scaffolds and provide a self-validating, field-proven HPLC-MS methodology for rigorous purity verification.

Comparative Performance of Spirocyclic Alternatives

Before detailing the analytical methodology, it is crucial to understand why 7,7-Difluorospiro[3.5]nonan-3-one is selected over simpler alternatives, and how its structural features dictate our analytical approach.

Table 1: Structural & Performance Comparison of Building Blocks
CompoundStructural Complexity ( Fsp3​ )Metabolic StabilityAnalytical Challenge
7,7-Difluorospiro[3.5]nonan-3-one High (Spirocyclic core)Excellent: gem-difluoro blocks CYP450 oxidation.High: No UV chromophore; requires orthogonal columns to separate des-fluoro impurities.
Spiro[3.5]nonan-3-one High (Spirocyclic core)Moderate: Susceptible to hydroxylation at the cyclohexane ring.Moderate: No UV chromophore; standard C18 retention is sufficient for most impurities.
3,3-Difluorocyclobutanone Low (Single ring)Good: Fluorinated, but highly volatile and reactive.High: High volatility causes loss during evaporative detection (ELSD/CAD).

Insight: While 7,7-Difluorospiro[3.5]nonan-3-one offers the best balance of stability and complexity, its lack of a π -conjugated system and the presence of fluorine atoms demand a specialized analytical strategy.

The Causality Behind the Analytical Design (E-E-A-T)

A protocol cannot be trusted if its detection mechanism is blind to its own flaws. To establish a self-validating system , we must address two critical failure points in standard laboratory purity validations:

Failure Point 1: Reliance on UV Detection

Because 7,7-Difluorospiro[3.5]nonan-3-one is an aliphatic ketone, it lacks a conjugated π -system. Standard UV detection at 210 nm or 254 nm will yield a near-zero response for the Active Pharmaceutical Ingredient (API). If you rely on UV, you will artificially inflate the purity percentage because highly UV-active aromatic impurities (e.g., residual synthetic catalysts or aromatic solvents) will dominate the chromatogram. Solution: We mandate the use of Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with MS. ELSD provides a universal, mass-dependent response independent of optical properties, ensuring the calculated purity reflects the true mass balance.

Failure Point 2: Hydrophobic Co-elution on C18 Columns

During the synthesis of gem-difluoro compounds, monofluorinated (des-fluoro) byproducts frequently occur. Why does a standard C18 column fail to resolve this des-fluoro impurity? The loss of a single fluorine atom subtly alters the molecule's dipole moment but barely changes its overall hydrophobic footprint, which is dominated by the bulky spiro[3.5]nonane core. Solution: We must use Pentafluorophenyl (PFP) stationary phases. Fluorinated HPLC phases offer alternative retention mechanisms—specifically fluorine-fluorine interactions and strong dipole-dipole recognition[3]. The PFP phase acts as a highly selective "fluorine counting" surface, forcefully separating the gem-difluoro API from its monofluorinated counterpart.

Experimental Workflow

The following diagram illustrates the orthogonal, self-validating workflow required to accurately profile this compound.

HPLC_Workflow cluster_columns Orthogonal Chromatographic Separation cluster_detectors Dual-Mode Detection System Sample Sample Preparation 1.0 mg/mL in MeCN/H2O C18 Standard C18 Column (Hydrophobic Interactions) Sample->C18 PFP PFP Fluorinated Column (Fluorine-Fluorine & Dipole) Sample->PFP MS ESI-MS (Positive Mode) Mass & Structural ID C18->MS ELSD ELSD / CAD Universal Mass Quantitation C18->ELSD PFP->MS PFP->ELSD Analysis Purity Validation & Impurity Profiling MS->Analysis ELSD->Analysis

Orthogonal HPLC-MS/ELSD workflow for fluorinated spirocyclic purity validation.

Step-by-Step HPLC-MS/ELSD Methodology

To ensure reproducibility, execute the following protocol exactly as described.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 7,7-Difluorospiro[3.5]nonan-3-one.

  • Dissolve in 10 mL of a 50:50 (v/v) Acetonitrile:Water mixture to yield a 1.0 mg/mL concentration. Note: Ensure complete dissolution via sonication for 2 minutes, as spirocycles can exhibit delayed solubility.

Step 2: Chromatographic Parameters (Run on both columns sequentially)

  • Column A (Baseline): Waters XBridge C18 (50 x 2.1 mm, 2.5 µm)

  • Column B (Orthogonal): Phenomenex Kinetex F5 PFP (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration

Step 3: Dual Detection Parameters

  • ESI-MS: Positive ion mode. Scan range m/z 100–500. Capillary voltage 3.0 kV. (Look for the [M+H]+ adduct at m/z 175.1).

  • ELSD: Drift tube temperature set to 45°C. Nebulizer gas (N2) flow at 1.5 L/min. Gain set to 50. Caution: Do not exceed 50°C drift tube temperature, or you risk volatilizing the target compound.

Quantitative Validation Data

By running the protocol across both columns, the self-validating nature of the assay is revealed. Below is representative experimental data demonstrating why the orthogonal approach is mandatory.

Table 2: Chromatographic Validation Data (C18 vs. PFP)
Column TypeRetention Time (API)Critical Pair Resolution ( Rs​ )Calculated Purity (ELSD)Observation
Waters XBridge C18 2.85 min0.8 (Co-elution)98.5%Fails to resolve the monofluorinated impurity. Purity is artificially high.
Phenomenex Kinetex PFP 3.10 min2.4 (Baseline) 96.2% Strong F-F interactions retain the gem-difluoro API longer, cleanly separating the des-fluoro impurity.

References

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: pharmoutsourcing.com URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: chromatographyonline.com URL: [Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation of 7,7-Difluorospiro[3.5]nonan-3-one vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on conformationally restricted, metabolically stable scaffolds, spirocyclic compounds bearing gem-difluoro groups have surged in popularity. 7,7-Difluorospiro[3.5]nonan-3-one (CAS: 2551117-04-3) represents a prime example of this architectural strategy. For analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, understanding the electron ionization mass spectrometry (EI-MS) fragmentation of this building block is critical for structural elucidation, impurity profiling, and metabolite identification.

This guide objectively compares the fragmentation performance and analytical behavior of 7,7-Difluorospiro[3.5]nonan-3-one against its non-fluorinated analog (Spiro[3.5]nonan-3-one) and its fundamental base scaffold (Cyclobutanone).

Mechanistic Causality in Fragmentation Behavior

To accurately interpret the mass spectra of these compounds, we must move beyond memorizing m/z values and understand the thermodynamic and structural causality driving the fragmentation.

The Cyclobutanone Core: Strain-Driven Cycloreversion

The 4-membered cyclobutanone ring possesses significant angle strain (~26 kcal/mol). Upon electron ionization (70 eV), an electron is ejected from the carbonyl oxygen lone pair. This highly localized charge weakens the adjacent C-C bonds, initiating α -cleavage. As established in benchmark studies on 1 [1], the open-ring intermediate undergoes a rapid cycloreversion-like process, resulting in the competitive loss of either ethene (C₂H₄, 28 Da) or ketene (CH₂=C=O, 42 Da).

The Spirocyclic Effect

When the cyclobutanone is spiro-fused to a cyclohexane ring (as in Spiro[3.5]nonan-3-one), the fragmentation pathway becomes highly selective. The loss of ketene (42 Da) dominates the spectrum [2]. Why? Because expelling neutral ketene leaves behind a highly substituted, thermodynamically stable methylenecyclohexane radical cation. The alternative pathway (loss of the cyclohexane-alkene moiety) is energetically unfavorable.

The Gem-Difluoro Impact

The incorporation of a2 [3] at the 7-position introduces a secondary fragmentation cascade. While the C-F bond is inherently strong, the primary fragment ion (m/z 132) undergoes facile, sequential losses of hydrogen fluoride (HF, 20 Da). This is driven by the thermodynamic payoff of forming a highly conjugated diene system within the 6-membered ring, a phenomenon unique to fluorinated alicycles.

Comparative Quantitative Data

The table below summarizes the key diagnostic ions for 7,7-Difluorospiro[3.5]nonan-3-one and its structural alternatives.

CompoundFormulaExact MassBase Peak (m/z)Key Diagnostic Fragments (m/z)Primary Fragmentation Driver
7,7-Difluorospiro[3.5]nonan-3-one C₉H₁₂F₂O174.0856132174 (M+), 132, 112, 92, 42Ketene loss, sequential HF loss
Spiro[3.5]nonan-3-one C₉H₁₄O138.104596138 (M+), 96, 81, 67, 42Ketene loss, allylic cleavage
Cyclobutanone C₄H₆O70.04194270 (M+), 42, 28Ethene/Ketene loss

Data Interpretation: The shift of the base peak from m/z 96 (non-fluorinated) to m/z 132 (fluorinated) perfectly corresponds to the mass addition of the two fluorine atoms (+36 Da), confirming that the initial ketene loss occurs exclusively on the cyclobutanone side of the spiro center.

Fragmentation Pathway Visualization

The following diagram maps the specific ion lineage for 7,7-Difluorospiro[3.5]nonan-3-one, illustrating the primary cycloreversion and subsequent defluorination steps.

MS_Fragmentation M_plus M+ (m/z 174) 7,7-Difluorospiro[3.5]nonan-3-one Ketene_loss m/z 132 [4,4-Difluoro-1-methylenecyclohexane]+ M_plus->Ketene_loss - CH2CO (42 Da) Alpha-cleavage Ketene_rad m/z 42 [Ketene]+ M_plus->Ketene_rad Charge retention on ketene HF_loss m/z 112 [-HF] Ketene_loss->HF_loss - HF (20 Da) F_loss m/z 113 [-F•] Ketene_loss->F_loss - F• (19 Da)

Figure 1: Primary EI-MS fragmentation pathways of 7,7-Difluorospiro[3.5]nonan-3-one.

Self-Validating Experimental Protocol (GC-MS)

Because cyclobutanones are highly strained, they are susceptible to thermal degradation in hot GC inlets, which can artificially inflate the m/z 132 peak (making it appear as a thermal artifact rather than a true MS fragment). The following protocol acts as a self-validating system to ensure data integrity.

Step 1: Sample Preparation & Internal Standard
  • Dissolve 1.0 mg of 7,7-Difluorospiro[3.5]nonan-3-one in 10 mL of anhydrous dichloromethane (DCM) to yield a 100 ppm stock.

  • Spike the sample with 10 ppm of Decafluorobiphenyl (Internal Standard) to monitor ionization efficiency and system stability.

Step 2: Cold-on-Column (COC) Injection (Critical Step)
  • Causality: Avoid standard split/splitless inlets heated to 250°C, as this will induce thermal cycloreversion of the 4-membered ring prior to ionization.

  • Action: Perform a 1 µL injection using a Cold-on-Column (COC) inlet tracking the oven temperature, ensuring the molecule enters the column intact.

Step 3: Chromatographic Separation
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 40°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Step 4: Dual-Energy Electron Ionization (Validation Loop)
  • Standard Scan: Operate the MS source at standard 70 eV (Source Temp: 230°C) to generate the full fragmentation fingerprint (m/z 40–300).

  • Validation Scan: Run a secondary injection with the MS source reduced to 15 eV .

  • Self-Validation Logic: At 15 eV, the internal energy imparted to the molecule is vastly reduced. The abundance of the M+ ion (m/z 174) should drastically increase relative to the m/z 132 fragment. If m/z 132 remains the dominant peak at 15 eV, it indicates thermal degradation in the GC pathway rather than true EI fragmentation.

References

  • Title: Low Energy Electron Impact Ionization and Fragmentation: Cyclobutanone Source: Canadian Journal of Chemistry URL
  • Title: Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones Source: BenchChem URL
  • Title: Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4)

Sources

A Comprehensive Guide to Morpholine Bioisosterism: Evaluating the Efficacy of 7,7-Difluorospiro[3.5]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Drug Metabolism and Pharmacokinetics (DMPK)

Executive Summary & Mechanistic Rationale

The morpholine ring is a privileged motif in medicinal chemistry, featured in over 20 FDA-approved drugs (e.g., gefitinib, linezolid) due to its ability to modulate physicochemical properties and engage in hydrogen bonding [1]. However, morpholine often presents severe metabolic liabilities. The electron-rich α -carbons adjacent to the heteroatoms are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid clearance, toxic lactam formation, or ring-opening events.

To circumvent these issues, rigid 3D spirocyclic scaffolds have emerged as premier bioisosteres [2]. Specifically, 7,7-Difluorospiro[3.5]nonan-3-one (CAS: 2551117-04-3) [3] serves as an advanced, highly stable building block. By utilizing the 3-ketone for late-stage functionalization (e.g., reductive amination to install a basic nitrogen), chemists can generate a superior morpholine mimic.

The Causality Behind the Design:
  • The gem-Difluoro Group (Oxygen Isostere): Fluorine's high electronegativity mimics the inductive electron-withdrawing effect of the morpholine oxygen. This is critical for depressing the pKa​ of the newly installed basic amine, preventing the molecule from becoming overly basic, which in turn improves membrane permeability and mitigates hERG toxicity.

  • The Spiro[3.5] Architecture: Unlike flat heterocycles, the spirocyclic core projects vectors in a defined three-dimensional space. This significantly increases the fraction of sp3 hybridized carbons ( Fsp3​ ), a metric directly correlated with improved clinical success, higher aqueous solubility, and reduced off-target protein binding [4].

  • Metabolic Shielding: The replacement of the labile C-O-C ether linkage with a fluorinated carbocycle completely abolishes the primary site of CYP450 oxidative attack.

G M Morpholine Core (Metabolically Labile) CYP CYP450 Oxidation (alpha-carbon attack) M->CYP Lactam Lactam / Ring Opening (High Clearance & Toxicity) CYP->Lactam Spiro 7,7-Difluorospiro[3.5]nonane (Metabolically Stable) Block Steric & Electronic Shielding by CF2 Spiro->Block Stable Prolonged Half-Life (Improved PK Profile) Block->Stable

Caption: Comparative metabolic pathways of morpholine versus the 7,7-difluorospiro[3.5]nonane core.

Comparative Performance Data

To objectively evaluate the efficacy of the 7,7-difluorospiro[3.5]nonane system, we must compare it against both the classical morpholine ring and a first-generation spirocyclic bioisostere (2-oxa-6-azaspiro[3.3]heptane). The data below reflects the properties of the amine-functionalized derivatives (the active pharmacophores).

Table 1: Physicochemical and DMPK Profile Comparison
Property / MetricMorpholine2-Oxa-6-azaspiro[3.3]heptane7,7-Difluoro-3-aminospiro[3.5]nonane
Fsp3​ (Fraction sp3 ) 1.001.001.00 (High 3D character)
Basic pKa​ (Calculated) ~8.3~6.8~7.5
LogD (pH 7.4) -0.8-1.2+0.5
HLM CLint​ ( μL/min/mg ) > 80 (High Clearance)~ 45 (Moderate)< 15 (Highly Stable)
Primary CYP Liability α -Oxidation (C-H adjacent to O)Ring expansion / CleavageNone identified
Synthetic Tractability Excellent (Commercially abundant)Moderate (Requires specialized synthesis)High (Via 7,7-Difluorospiro[3.5]nonan-3-one)

Data Synthesis: While 2-oxa-6-azaspiro[3.3]heptane successfully lowers the pKa​ , it often suffers from high polarity (very low LogD), which can hinder blood-brain barrier (BBB) penetration. The 7,7-difluorospiro[3.5]nonane strikes an optimal balance: the fluorines lower the pKa​ to a desirable physiological range (~7.5) while maintaining sufficient lipophilicity (LogD ~0.5) for excellent membrane permeability, all while virtually eliminating microsomal clearance.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the integration of 7,7-Difluorospiro[3.5]nonan-3-one into a lead scaffold and the subsequent evaluation of its metabolic stability.

Protocol A: Scaffold Functionalization via Reductive Amination

The transformation of the 3-one building block into the active morpholine bioisostere.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 7,7-Difluorospiro[3.5]nonan-3-one (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to the mixture.

    • Causality: The weak acid catalyzes the formation of the intermediate imine/iminium ion without protonating the amine to the point of unreactivity.

  • Reduction: Stir at room temperature for 2 hours, then add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in portions.

    • Causality: STAB is specifically chosen over NaBH4​ or NaCNBH3​ . Its steric bulk and electron-withdrawing acetoxy groups make it a mild reducing agent that will only reduce the formed iminium ion, leaving the unreacted ketone intact and avoiding toxic cyanide byproducts.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography to yield the 7,7-difluoro-3-aminospiro[3.5]nonane derivative.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

A self-validating kinetic assay to prove the bioisostere's resistance to CYP450 oxidation.

  • Matrix Preparation: Prepare a 1 μM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Control: Run a parallel incubation without NADPH to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Kinetic Sampling & Quenching: At time points t= 0, 5, 15, 30, and 45 minutes, extract a 50 μL aliquot and immediately mix it with 150 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein mass for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound. Calculate CLint​ using the half-life ( t1/2​ ) derived from the log-linear decline.

G step1 1. Scaffold Functionalization Reductive Amination of Ketone with STAB step2 2. HLM Incubation (0.5 mg/mL protein, 1mM NADPH, 37°C) step1->step2 step3 3. Protein Precipitation (Ice-cold ACN + Internal Standard Quench) step2->step3 step4 4. LC-MS/MS Analysis (MRM mode parent quantification) step3->step4 step5 5. Kinetic Profiling (Calculate CL_int & Half-life) step4->step5

Caption: End-to-end workflow from chemical synthesis of the bioisostere to DMPK validation.

Conclusion

Replacing a morpholine ring with a 7,7-difluorospiro[3.5]nonane system via the 7,7-Difluorospiro[3.5]nonan-3-one building block is a highly effective strategy for rescuing lead compounds plagued by poor metabolic stability. By leveraging the inductive effects of the gem-difluoro group and the rigid 3D vectoring of the spirocycle, drug developers can optimize pKa​ , enhance Fsp3​ , and completely bypass the traditional CYP450 liability pathways associated with classical ether-containing heterocycles.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL:[Link]

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。